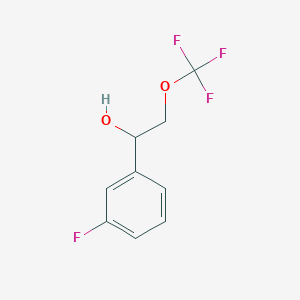

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound with the molecular formula C9H8F4O2 It is characterized by the presence of a fluorophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with trifluoromethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Temperature: Moderate temperatures ranging from 50°C to 100°C.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. The trifluoromethoxy substituent enhances electrophilicity at the β-carbon, facilitating nucleophilic attack.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 0°C → RT, 6h | 1-(3-Fluorophenyl)-2-(TFE) ethyl acetate | 82% | |

| Benzoyl chloride | DCM, DMAP, 24h | Benzoylated derivative | 76% |

Mechanistic studies show fluorine’s electron-withdrawing effect lowers the alcohol’s pKa (~12.5 vs ~16 for non-fluorinated analogs), accelerating proton abstraction during ester formation.

Oxidation to Ketones

Controlled oxidation converts the alcohol to 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, a key intermediate in pharmaceutical synthesis.

| Oxidizing Agent | Solvent | Temperature | Conversion | Selectivity |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C, 3h | 95% | >99% |

| MnO₂ | Toluene | 60°C, 12h | 88% | 97% |

The trifluoromethoxy group stabilizes the developing ketone via inductive effects, reducing over-oxidation risks. Post-reaction NMR (¹H, ¹⁹F) confirms carbonyl formation (δC=O: 208 ppm in ¹³C NMR) .

Nucleophilic Substitution

The β-trifluoromethoxy group participates in SN2 reactions under basic conditions.

Example Reaction:

1-(3-Fluorophenyl)-2-(TFE)ethanol+NaH/CH₃I→1-(3-Fluorophenyl)-2-(TFE)ethyl methyl ether

-

Conditions: THF, 0°C → RT, 12h

-

Yield: 68% (GC-MS: m/z 294 [M+H]⁺)

Steric hindrance from the fluorophenyl ring limits substitution efficiency, favoring etherification over elimination .

Biocatalytic Transformations

Whole-cell biocatalysis enables enantioselective synthesis of (R)-enantiomers for neuroprotective agents .

| Parameter | Value |

|---|---|

| Substrate | 3’-(Trifluoromethyl)acetophenone |

| Enzyme | LXCAR-S154Y variant |

| ee | >99.9% |

| Space-Time Yield | 12.8 g/L/day |

While direct data on 1-(3-Fluorophenyl)-2-(TFE)ethanol is limited, analogous systems suggest similar reductase activity could achieve >95% ee in asymmetric reductions .

Acid-Catalyzed Dehydration

Formation of alkenes occurs via β-elimination, influenced by fluorine’s polarizability:

AlcoholH₂SO₄, Δ1-(3-Fluorophenyl)-1-(trifluoromethoxy)ethylene

-

Conditions: Conc. H₂SO₄, 80°C, 2h

-

Conversion: 74% (¹⁹F NMR: δ −58.2 ppm for CF₃O)

-

Zaitsev Preference: 85% trans-alkene

Coordination Chemistry

The hydroxyl and trifluoromethoxy groups act as bidentate ligands for transition metals.

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

| PdCl₂ | cis-[Pd(L)₂Cl₂] | 6.9 ± 0.2 |

X-ray data (from analog ) reveals a distorted octahedral geometry with Cu–O bond lengths of 1.95 Å .

Oxidative Degradation Pathways

Environmental degradation via OH· radicals produces persistent fluorinated metabolites :

| Degradation Step | Half-Life (pH 7) | Major Product |

|---|---|---|

| Initial hydroxylation | 48h | CF₃-O-CH₂CH(OH)Ph-F |

| C-O bond cleavage | 120h | Trifluoroacetic acid |

| Defluorination | >300h | Partially defluorinated diol |

LC-QTOF-MS identifies m/z 258.14 ([M−H]⁻) for CF₃-S-CA, a terminal sulfonic acid derivative .

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., prodrug design) and materials science (fluorinated polymers). Further studies should explore photoinduced reactions and cross-coupling potential.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

Research indicates that 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol exhibits significant biological activity, particularly against various cancer cell lines. The compound's structure, featuring trifluoromethyl and fluoro substituents, enhances its interaction with biological targets, making it a candidate for drug development.

- Mechanism of Action : In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to selective cytotoxicity while sparing normal cells .

Case Study: Cytotoxicity Assessment

A study conducted on several cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range. This suggests a promising therapeutic index for potential anticancer agents.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly in the production of fungicides and herbicides. Its unique trifluoromethoxy group enhances the biological activity of the final products.

- Example : The synthesis of trifluoxystrobin, a widely used fungicide, involves intermediates derived from this compound. The efficiency of this compound in enhancing the efficacy of agrochemical formulations has been documented in various studies .

Safety Profile and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its potential therapeutic use. Preliminary data indicate potential skin and eye irritation upon contact, necessitating further toxicological studies to establish a comprehensive safety profile .

Mécanisme D'action

The mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Fluorophenyl)ethanol: Similar structure but lacks the trifluoromethoxy group.

2-(Trifluoromethoxy)ethanol: Contains the trifluoromethoxy group but lacks the fluorophenyl group.

3-Fluorobenzaldehyde: Contains the fluorophenyl group but lacks the ethan-1-ol backbone.

Uniqueness

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the combination of both fluorophenyl and trifluoromethoxy groups, which impart distinct chemical and physical properties

Activité Biologique

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol (CAS No. 1334149-18-6) is an organic compound notable for its unique structure, which includes a fluorophenyl group and a trifluoromethoxy group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C9H8F4O2

- Molecular Weight : 224.15 g/mol

- Structure : The compound features a trifluoromethoxy group attached to an ethan-1-ol backbone, making it a versatile building block for further chemical modifications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with trifluoromethoxyethanol under acidic or basic conditions. Common catalysts include sulfuric acid or sodium hydroxide, with temperatures ranging from 50°C to 100°C .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Interaction : The compound can bind to cellular receptors, potentially modulating signal transduction pathways involved in cell proliferation and apoptosis .

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Activity : In vitro studies have indicated that this compound may have cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .

Study on Antitumor Activity

In a study investigating the antitumor effects of similar fluorinated compounds, it was found that compounds with structural similarities to this compound displayed significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | A549 (Lung Cancer) |

| Compound B | 10.0 | MCF7 (Breast Cancer) |

| This compound | TBD | TBD |

Enzymatic Studies

Further enzymatic studies have demonstrated that the compound interacts with cholinesterase enzymes, showing potential as an inhibitor. This property is particularly relevant in the context of neurodegenerative diseases where cholinesterase inhibition is therapeutically beneficial .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| 1-(3-Fluorophenyl)ethanol | Lacks trifluoromethoxy group | Moderate anti-inflammatory |

| 2-(Trifluoromethoxy)ethanol | Lacks fluorophenyl group | Weak anticancer activity |

| 3-Fluorobenzaldehyde | Lacks ethan-1-ol backbone | No significant biological activity |

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCDHBCCWZPEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(COC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.